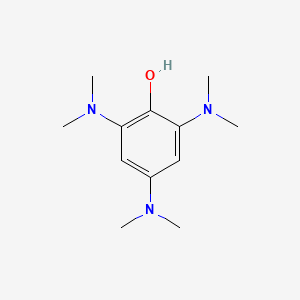

2,4,6-Tris(dimethylamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21454-20-6 |

|---|---|

Molecular Formula |

C12H21N3O |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2,4,6-tris(dimethylamino)phenol |

InChI |

InChI=1S/C12H21N3O/c1-13(2)9-7-10(14(3)4)12(16)11(8-9)15(5)6/h7-8,16H,1-6H3 |

InChI Key |

KCAMLFCTSSYIFW-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=C(C(=C1)N(C)C)O)N(C)C |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)N(C)C)O)N(C)C |

Other CAS No. |

21454-20-6 |

Origin of Product |

United States |

Synthetic Methodologies and Process Innovations for 2,4,6 Tris Dimethylamino Phenol

Classical Mannich Condensation Pathway

The traditional and most widely employed method for synthesizing 2,4,6-Tris(dimethylamino)phenol is the Mannich reaction, which involves the condensation of phenol (B47542) with formaldehyde (B43269) and dimethylamine (B145610). adichemistry.com This multi-component reaction leads to the aminoalkylation of the phenol at the ortho and para positions. wikipedia.org

Reactant Stoichiometry and Traditional Reaction Conditions

The stoichiometry of the reactants is a critical parameter in the synthesis of this compound to ensure the complete trisubstitution of the phenol ring and to minimize the formation of mono- and di-substituted by-products. The ideal molar ratio for this reaction is 1:3:3 for phenol, formaldehyde, and dimethylamine, respectively.

Traditional reaction conditions typically involve temperatures ranging from 60 to 80°C. The pH of the reaction mixture is another crucial factor and is generally maintained in the alkaline range of 8 to 10, often using a catalyst such as sodium hydroxide. This alkaline environment facilitates the stability of the intermediate iminium ion. The reaction is often conducted under vacuum to continuously remove the water formed as a byproduct, which can otherwise inhibit the reaction's progress.

Table 1: Traditional Reaction Parameters for Mannich Condensation

| Parameter | Value | Reference |

|---|---|---|

| Reactant Molar Ratio (Phenol:Formaldehyde:Dimethylamine) | 1:3:3 | |

| Temperature | 60–80°C | |

| pH | 8–10 | |

| Catalyst | Alkaline (e.g., Sodium Hydroxide) | |

| Pressure | Vacuum |

Mechanistic Considerations of the Mannich Reaction in Aminomethylphenol Synthesis

The mechanism of the Mannich reaction for the synthesis of this compound proceeds through a series of well-defined steps. adichemistry.comwikipedia.org

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of dimethylamine to formaldehyde. This is followed by the elimination of a water molecule to form a highly reactive electrophilic species known as the dimethylaminomethyl cation, or iminium ion. adichemistry.comchemistrysteps.com

Electrophilic Aromatic Substitution: The phenol, existing in its enol form under the reaction conditions, acts as a nucleophile. adichemistry.comwikipedia.org The electron-rich aromatic ring of the phenol then attacks the electrophilic carbon of the iminium ion. adichemistry.com This electrophilic aromatic substitution occurs sequentially at the ortho and para positions of the phenol, which are activated by the hydroxyl group.

Sequential Substitution: The first aminomethylation occurs at either the ortho or para position. The presence of the first dimethylaminomethyl group further activates the ring, facilitating subsequent substitutions at the remaining vacant ortho and para positions until the trisubstituted product, this compound, is formed.

Advanced Synthetic Approaches and Process Optimization

To address some of the limitations of the classical approach, such as the handling of aqueous formaldehyde and the generation of wastewater, several advanced synthetic methodologies and process optimization strategies have been developed.

Utilization of Paraformaldehyde for In-Situ Depolymerization in Synthesis

A significant innovation in the synthesis of this compound is the use of paraformaldehyde as a substitute for aqueous formaldehyde solution. google.com Paraformaldehyde, a solid polymer of formaldehyde, can be depolymerized in-situ within the reaction mixture. google.com

This approach offers several advantages:

Improved Handling and Storage: Paraformaldehyde is a solid, making it easier and safer to transport and store compared to aqueous formaldehyde. google.com

Reduced Wastewater: This method significantly reduces the volume of wastewater generated since the water from the formaldehyde solution is eliminated. google.com

Energy Savings: The energy-intensive step of removing large amounts of water from the reaction mixture is avoided. google.com

In a typical process, phenol and an aqueous solution of dimethylamine are mixed, and then paraformaldehyde is added in batches over a period of 0.5 to 1 hour. google.com The reaction is then allowed to proceed at a temperature between 30 and 100°C for 1 to 4 hours. google.com The final product is obtained after oil-water separation and vacuum distillation. google.com

Table 2: Comparison of Formaldehyde Sources in Synthesis

| Feature | Aqueous Formaldehyde | Paraformaldehyde | Reference |

|---|---|---|---|

| Physical State | Liquid | Solid | google.com |

| Handling | Inconvenient | Convenient | google.com |

| Wastewater Generation | High | Reduced | google.com |

| Energy Consumption | High | Lower | google.com |

Strategies for Enhanced Yield and Purity in Production Processes

Several strategies have been investigated to enhance the yield and purity of this compound. One approach involves a two-step process where formaldehyde is first reacted with dimethylamine to form a solution system. patsnap.com Phenol is then added to this pre-formed solution. patsnap.com This method has been shown to improve the reaction yield to over 85%. patsnap.com

Another innovative method involves using a mixture of N,N'-tetramethylmethylene-bis-amine (bisamine) and formaldehyde as the aminomethylating agent in an organic solvent, such as an aliphatic alcohol. google.com This process can be carried out at temperatures between 65 and 130°C and has been reported to achieve yields as high as 98.8%. google.com The use of an organic solvent can improve the miscibility of the reactants. google.com

Purification of the final product is typically achieved through vacuum distillation, with the product fraction being collected at a boiling point of 130–135°C at 1 mmHg, or through recrystallization from solvents like hot benzene (B151609) or pyridine (B92270) to achieve a purity of ≥95%.

Methodologies for Minimizing By-product Formation in Industrial Synthesis

The formation of by-products is a significant concern in the industrial synthesis of this compound as it can reduce the yield and complicate the purification process. The primary by-products are the mono- and di-substituted aminomethylated phenols.

One of the main causes of by-product formation is the side reaction of formaldehyde with phenol to produce hydroxybenzyl alcohols. patsnap.com To minimize these side reactions, a modified process has been developed where formaldehyde is added to the dimethylamine solution first to form an intermediate solution before the addition of phenol. patsnap.com This sequential addition strategy helps to ensure that the formaldehyde preferentially reacts with the dimethylamine to form the iminium ion, rather than undergoing side reactions with phenol. patsnap.com

Maintaining precise stoichiometric control of the reactants is also crucial. An excess of dimethylamine can lead to the formation of quaternary ammonium (B1175870) salts. Therefore, adhering to the 1:3:3 molar ratio of phenol to formaldehyde to dimethylamine is critical for minimizing the formation of these and other by-products.

Exploration of Alternative Synthetic Routes to Substituted Phenols

While the Mannich reaction is effective for producing this compound, the broader field of synthetic chemistry has seen the development of numerous alternative strategies for accessing substituted phenols, particularly those with complex substitution patterns. These methods offer greater regiochemical control and access to phenols that are difficult to synthesize via classical electrophilic aromatic substitution.

Synthesis from Non-Aromatic Precursors

A powerful strategy for constructing highly substituted phenols involves the direct formation of the aromatic ring from acyclic or non-aromatic cyclic precursors that already contain the desired substituents. researchgate.net This approach bypasses the regioselectivity challenges associated with modifying an existing aromatic ring. researchgate.net

Benzannulation Reactions: Nickel-catalyzed benzannulation of cyclobutenones with alkynes provides a rapid route to heavily substituted phenols. researchgate.net This method can generate phenols with up to six different functional groups in a single step. researchgate.net

Diels-Alder Cascades: A cascade reaction involving a Diels-Alder reaction between a hydroxypyrone and a nitroalkene, followed by elimination and a retro-Diels-Alder sequence, can produce phenols with complete regiochemical control and high yields. oregonstate.edu This method is particularly effective for creating phenols with vicinal substitution patterns, which are often difficult to achieve through other means. oregonstate.edu

Catalytic C-H Activation and Functionalization

Modern catalytic methods allow for the direct functionalization of C-H bonds in arenes, providing a more atom-economical route to substituted phenols. One such process involves the iridium-catalyzed borylation of arenes. google.com This reaction is governed by sterics, often affording a single regioisomeric arylboronic ester product. The intermediate ester can then be oxidized in the same reaction vessel (a "one-pot" process) using an oxidant like OXONE® to yield the corresponding phenol without the need for intermediate purification steps. google.com This process simplifies access to a wide variety of phenols from simple arene starting materials. google.com

Catalytic Amination of Phenols

Direct catalytic amination represents an innovative approach to forming C-N bonds on a phenol ring. While these methods typically produce anilines rather than N-alkylated aminophenols, they are conceptually relevant as they demonstrate advanced strategies for phenol functionalization. Rhodium and Ruthenium-based catalysts have been developed for the direct, redox-neutral amination of phenols with primary and secondary amines. acs.orgorganic-chemistry.orgacs.org The mechanism involves the arenophilic metal catalyst facilitating the difficult keto-enol tautomerization of the phenol via π-coordination, which then allows for a dehydrative condensation with the amine, producing water as the sole byproduct. acs.orgorganic-chemistry.orgresearchgate.net This method exhibits broad substrate scope and functional group tolerance. acs.orgnih.gov

Table 2: Overview of Alternative Synthetic Routes to Substituted Phenols

| Synthetic Strategy | Key Features | Typical Reactants | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| Diels-Alder Cascade | Complete regiochemical control; good for vicinal substitution. | Hydroxypyrones, Nitroalkenes | Thermal (e.g., 150°C) | oregonstate.edu |

| C-H Borylation/Oxidation | Sterically controlled C-H functionalization; "one-pot" process. | Arenes, Pinacolborane | Iridium catalyst, then OXONE® | google.com |

| Catalytic Amination | Direct C-N bond formation; water is the only byproduct. | Phenols, Amines | Rhodium or Ruthenium complexes | acs.orgacs.org |

| Benzannulation | Rapid synthesis of heavily substituted phenols. | Cyclobutenones, Alkynes | Nickel catalyst | researchgate.net |

Fundamental Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tris Dimethylamino Phenol

Basicity and Nucleophilicity of the Dimethylamino Moieties

The three dimethylamino groups attached to the benzene (B151609) ring at the ortho and para positions are tertiary amines. The nitrogen atom in each of these groups possesses a lone pair of electrons, making them Lewis bases and effective nucleophiles. This characteristic is fundamental to the compound's primary role as a catalyst, particularly in epoxy resin chemistry, where the tertiary amines facilitate polymerization and curing processes by interacting with the epoxy resin. wikipedia.org

The manufacturing process of 2,4,6-Tris(dimethylamino)phenol, a Mannich reaction involving phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610), itself relies on the nucleophilic character of dimethylamine. wikipedia.org The resulting dimethylaminomethyl substituents on the phenol ring retain this nucleophilicity. In reactions like the curing of epoxy resins, the amine groups can initiate the ring-opening of the epoxide, a classic example of nucleophilic attack.

Reactivity Profile of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is another key functional site in the molecule. It can participate in several types of reactions:

Hydrogen Donating Ability : Like other phenols, the hydroxyl group can donate a hydrogen atom, which is a key aspect of its antioxidant properties. nih.gov This radical scavenging ability helps stabilize organic materials against oxidative degradation.

Acidity and Phenolate (B1203915) Formation : The hydroxyl group is weakly acidic and can be deprotonated to form a phenolate anion. This reactivity is harnessed in certain synthetic applications, such as the preparation of phenolate anion-based anion exchange membranes (AEMs). sigmaaldrich.com

Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, which influences the compound's physical properties and its interactions with other molecules, such as solvents or reactants. nih.gov The presence of intramolecular hydrogen bonds between the hydroxyl group and the ortho-substituted dimethylamino groups can influence the molecule's conformation and reactivity. nih.gov

Influence of Electron-Donating Groups on Aromatic Ring Reactivity

The benzene ring of this compound is highly activated due to the presence of four electron-donating groups: the hydroxyl group and the three dimethylaminomethyl groups. libretexts.orgstudymind.co.uk Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic attack compared to unsubstituted benzene. libretexts.orgstudymind.co.uk

The hydroxyl group and the amino groups donate electrons to the ring via resonance, with the lone pairs on the oxygen and nitrogen atoms delocalizing into the pi-system of the ring. libretexts.org This effect significantly increases the electron density at the positions ortho and para to the substituent. In this molecule, all available ortho and para positions relative to the hydroxyl group are already substituted, leading to a highly electron-rich aromatic system. This increased reactivity means that reactions like bromination would proceed under much milder conditions than for benzene. studymind.co.ukmsu.edu

Mechanisms of Transition Metal Complexation by this compound

With a phenolic oxygen and three amino nitrogens, this compound can act as a polydentate ligand, capable of forming stable complexes with various transition metals. wikipedia.org The lone pairs on the nitrogen atoms of the dimethylamino groups and on the oxygen of the deprotonated hydroxyl group can coordinate to a metal center.

The mechanism of complexation involves the displacement of solvent molecules from the metal's coordination sphere by the donor atoms of the ligand. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and whether the phenolic proton is removed. This chelating ability has been explored in applications such as the synthesis of water-soluble metal phthalocyanines, where the dimethylamino groups enhance solubility and provide coordination sites. sigmaaldrich.com

Pathways of Oxidation and Nucleophilic Substitution Reactions

The molecule is susceptible to both oxidation and nucleophilic substitution reactions at its different functional groups.

Oxidation Pathways: The phenolic hydroxyl group is the primary site for oxidation. Under specific conditions, it can be oxidized, potentially forming a phenoxyl radical. The stability of this radical is influenced by the electron-donating substituents on the ring. The compound's ability to scavenge free radicals points to its role as an antioxidant. nih.gov

Nucleophilic Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions. For example, they can react with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This reactivity is a consideration in industrial applications, where precise stoichiometric control is needed to avoid such side reactions.

Chemical Interactions and Solvent Behavior

The physical and chemical properties of this compound dictate its behavior in various solvents and its interactions with other substances. It is described as a viscous liquid that is soluble in organic solvents. carlroth.comsigmaaldrich.com It also has significant water solubility. carlroth.com This amphiphilic character, stemming from the polar hydroxyl and amine groups and the nonpolar aromatic ring and alkyl groups, influences its applications.

In analytical chemistry, its solubility and polarity are key for method development. For instance, in High-Performance Liquid Chromatography (HPLC), it can be analyzed using reverse-phase methods with a mobile phase of acetonitrile (B52724) and water with a modifier like phosphoric or formic acid. sielc.com Its interactions in solution are also critical to its catalytic function, where it must effectively interact with both the resin and the curing agent in the reaction medium.

| Solvent | Solubility | Reference |

| Water | >850 g/L at 20 °C | carlroth.com |

| Organic Solvents | Soluble | carlroth.com |

| Carbon Tetrachloride | Forms a solution (10%) | nist.gov |

| Carbon Disulfide | Forms a solution (10%) | nist.gov |

Catalytic Roles and Reaction Kinetics in Polymer and Organic Chemistry

Catalysis in Epoxy Resin Systems

The compound is widely recognized as a catalyst and accelerator in epoxy resin chemistry, finding use in coatings, adhesives, sealants, composites, and elastomers. smolecule.comwikipedia.org It is considered one of the most prevalent accelerators for two-component epoxy resin systems at room temperature. wikipedia.org

2,4,6-Tris(dimethylamino)phenol is a potent catalyst for the homopolymerization of epoxy resins. wikipedia.orgchemceed.com The catalytic action is primarily driven by the tertiary amine groups present in the molecule. These groups can initiate the anionic polymerization of the epoxy rings.

The mechanism proceeds as follows:

Initiation: A tertiary amine group attacks the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a zwitterion.

Propagation: The resulting alkoxide anion then attacks another epoxy monomer, propagating the polymer chain. This process continues, leading to the formation of a polyether network.

The phenolic hydroxyl group on the molecule can also participate in the reaction, potentially through hydrogen bonding, which can further enhance the catalytic efficiency.

Beyond its role in homopolymerization, this compound is extensively used as a co-activating accelerator in conjunction with a wide range of epoxy curing agents. chemceed.comdeltamicroscopies.com Its high reactivity allows for faster cure rates while maintaining desirable processing characteristics. chemceed.com

With Polyamides: It exhibits excellent compatibility with polyamide and polyamine hardeners, accelerating the curing process in solvent-based, high-solid, and solventless epoxy systems. prochema.com It is frequently used in formulations with aliphatic amines, aromatic amines, and polyether amines to reduce the reaction temperature and shorten the curing time. deltamicroscopies.com

With Acid Anhydrides: The compound is a common accelerator for anhydride-cured epoxy systems. polymerinnovationblog.com Anhydride (B1165640) curing agents typically require heat to achieve a reasonable cure time, and this compound effectively lowers the required temperature and time. polymerinnovationblog.com Its accelerating effect in these systems is attributed to several potential mechanisms for opening the anhydride ring. polymerinnovationblog.com It can directly react with the anhydride or promote the homopolymerization of the epoxy resin, which in turn generates secondary hydroxyl groups that facilitate the opening of the anhydride ring. polymerinnovationblog.com This makes it invaluable for applications like potting, filament winding, and other composite production techniques that benefit from low viscosity and high thermal properties. polymerinnovationblog.com

The kinetics of epoxy curing, both with and without this compound as an accelerator, have been the subject of extensive study. wikipedia.org Techniques such as differential scanning calorimetry (DSC) are employed to analyze the curing behavior of epoxy systems. conicet.gov.arnih.gov These studies often involve both isothermal and non-isothermal conditions to understand the reaction kinetics fully. conicet.gov.arresearchgate.net

Kinetic models are developed from this data to describe the curing process, which can be complex and may shift from being chemically controlled to diffusion-controlled as the reaction progresses and viscosity increases. researchgate.net The activation energy of the curing reaction, a key parameter determined in these studies, is influenced by factors like the degree of cure, the presence of catalysts, and the physical state of the resin system. researchgate.net

The following table presents data from a representative kinetic study on an epoxy-amine system, illustrating the type of information gathered.

| Curing Agent System | Initial Curing Temp (°C) | Peak Curing Temp (°C) | Final Curing Temp (°C) |

| VE-EDA | 55 | 100 | 150 |

| VE-DETA | 70 | 115 | 160 |

| VE-TETA | 75 | 120 | 165 |

| VE-TREN | 80 | 125 | 170 |

Data adapted from a study on a vanillyl alcohol-based bioepoxy resin with various amine curing agents, demonstrating typical DSC analysis outputs. nih.gov

Due to its well-documented performance and widespread use, this compound frequently serves as a benchmark or control catalyst in the research and development of new epoxy accelerators. wikipedia.org When new catalytic systems are being investigated, their performance characteristics, such as cure speed and final properties of the cured resin, are often compared against those achieved with this industry-standard accelerator. wikipedia.org

Catalysis in Polyurethane Systems

The utility of this compound extends to polyurethane chemistry, where it also functions as a catalyst. wikipedia.orgchemicalbook.com

In polyurethane systems, this compound catalyzes the formation of urethane (B1682113) linkages, which is the fundamental reaction between an isocyanate group and a hydroxyl group. chemicalbook.com It is also used to promote the trimerization of isocyanates, particularly in the presence of high levels of 4,4'-methylenediphenyl diisocyanate (MDI), to form stable isocyanurate ring structures. nih.gov This catalytic activity makes it a valuable component in the production of polyurethane rigid foams, elastomers, and coatings. chemceed.commofanpu.comtradekorea.com It can be used in combination with other standard amine catalysts for the production of rigid polyisocyanurate (PIR) boardstock. mofanpu.com

Broader Applications as a Superbase in Diverse Organic Reactions

The basic nature of this compound, owing to its three tertiary amine groups, makes it an effective catalyst and curing agent in a variety of organic reactions beyond isocyanate trimerization. researchgate.net While not exclusively classified as a superbase in all contexts, its strong basicity is fundamental to its function in these applications.

One of its most prominent roles is as a catalyst and accelerator for the curing of epoxy resins. innospk.comwikipedia.orgnih.gov It can function as a homopolymerization catalyst for epoxy resins or act as an accelerator in conjunction with other curing agents like polyamides and aliphatic amines. innospk.comwikipedia.org Its ability to accelerate curing at room temperature makes it highly valuable in the formulation of coatings, adhesives, sealants, and composites. innospk.comwikipedia.org The kinetics of epoxy curing with this accelerator have been thoroughly investigated, establishing it as a standard in the industry. wikipedia.org

Furthermore, this compound serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of water-soluble metal phthalocyanines and in the preparation of phenolate (B1203915) anion-based branched and cross-linked anion exchange membranes (AEMs). sigmaaldrich.com Its utility also extends to its use as a hardener in paints and as a promoter for spreading DNA and DNA-protein complexes in molecular biology applications. nih.gov The protolytic properties of the molecule have been studied, confirming that all three tertiary amino groups can be protonated. researchgate.net

Table 2: Diverse Catalytic and Reagent Applications

| Application Area | Specific Use | Chemical System |

|---|---|---|

| Polymer Chemistry | Curing Agent/Accelerator | Epoxy Resins innospk.comwikipedia.orgnih.gov |

| Materials Science | Anion Exchange Membrane (AEM) Synthesis | Phenolate anion-based polymers sigmaaldrich.com |

| Organic Synthesis | Synthesis of Phthalocyanines | Metal Phthalocyanines sigmaaldrich.com |

Advanced Materials Science Applications and Derivatization Strategies

Covalent Integration into Polymer Backbones

The ability of 2,4,6-Tris(dimethylamino)phenol to be chemically bonded to existing polymer chains allows for the precise modification of material properties. This covalent integration is leveraged in applications ranging from energy storage to performance textiles.

Grafting onto Polyether Ether Ketones for Lithium Battery Applications

The grafting of this compound onto Polyether Ether Ketone (PEEK) and its derivatives is a strategy employed to create advanced membranes for battery applications. wikipedia.orgsmolecule.com While direct research on lithium battery applications is emerging, extensive studies on similar systems, such as vanadium redox flow batteries (VRFBs), provide significant insights into the functional benefits of this modification.

In a notable study, sulfonated PEEK (SPK) was grafted with this compound (TAP) to prepare a cross-linked amphoteric ion-exchange membrane (AIEM). researchgate.net These membranes are designed to possess both –SO3H groups to maintain conductivity and –NH3+ groups (from the grafted and quaternized TAP) to reduce the crossover of vanadium ions through acid-base interactions. researchgate.net

Table 1: Performance of TAP-Grafted Sulfonated PEEK Membrane (CQSPK-6) vs. Nafion 117

| Property | CQSPK-6 | Nafion 117 |

|---|---|---|

| Coulombic Efficiency (at 60 mA cm⁻²) | 98.4% | 91.2% |

| Energy Efficiency (at 60 mA cm⁻²) | 81.4% | ~76% |

| Vanadium Ion Permeability | Lower | Higher |

| Water Uptake / Swelling Ratio | Reduced | Higher |

Data sourced from a study on Vanadium Redox Flow Batteries. researchgate.net

Development of Phenolate (B1203915) Anion-Based Branched/Cross-Linked Anion Exchange Membranes (AEMs)

This compound is utilized in the preparation of phenolate anion-based branched and cross-linked anion exchange membranes (AEMs). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These membranes are critical components in electrochemical devices like fuel cells. The trifunctional nature of the molecule, containing three tertiary amine groups, allows it to be incorporated into polymer backbones such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). semanticscholar.org

Upon incorporation and subsequent quaternization of the amine groups, the resulting polymer (PPO-TQA) forms a novel AEM. Research has shown that membranes fabricated from this polymer exhibit desirable properties, including high conductivity and a low swelling ratio and water uptake. semanticscholar.org The branching and cross-linking afforded by the structure of this compound contribute to the creation of stable and efficient AEMs, which are promising for various electrochemical applications. smolecule.comsigmaaldrich.comsigmaaldrich.com

Modification of Polyurethane for Enhanced Hydrophilicity and Antifungal Effectiveness

The functional groups of this compound (TDMP) can be grafted onto polyurethane (PU) to significantly alter its surface properties and performance characteristics. researchgate.net This modification is particularly effective for improving the hydrophilicity and conferring antifungal properties to the polymer. sigmaaldrich.comresearchgate.net

In one study, TDMP was grafted onto a PU backbone. After the conversion of the dimethylamino groups into their ionic form through protonation, the hydrophilicity of the PU surface was notably enhanced. researchgate.net This was confirmed by measurements of water contact angle, water swelling, and water vapor permeability. researchgate.net The grafting process also induced light crosslinking, which increased the crosslink density of the polymer. researchgate.net

Table 2: Effects of Grafting TDMP onto Polyurethane

| Property | Effect |

|---|---|

| Hydrophilicity | Notably Enhanced |

| Breaking Tensile Stress | Notably Enhanced |

| Shape Recovery Capability | Notably Enhanced |

| Low-Temperature Flexibility | Notably Improved |

| Crystallization of Soft Segment | Significantly Reduced |

Data sourced from research on hydrophilic modification of polyurethane. researchgate.net

Furthermore, when TDMP was co-grafted with the antifungal agent carbendazim, the resulting modified PU completely suppressed the growth of a mixture of fungi, unlike unmodified PU. sigmaaldrich.com This dual-functionalization approach not only improves water compatibility but also imparts robust antifungal activity, making it valuable for applications in fibers and biomedical fields. sigmaaldrich.comresearchgate.net

Precursor in the Synthesis of Functional Materials

Beyond direct integration into polymers, this compound serves as a fundamental building block or reactant in the creation of other functional materials, including complex macrocycles and specialized polymer networks.

Formation of Water-Soluble Metal Phthalocyanines with Multiple Dimethylamino Groups

This compound is a key precursor in the synthesis of water-soluble metal phthalocyanines that bear multiple dimethylamino groups. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Phthalocyanines are large, aromatic macrocyclic compounds that have applications in areas like photodynamic therapy and organic electronics. smolecule.com However, their poor solubility in common solvents often limits their use. researchgate.net

By using precursors that introduce functional groups, such as the dimethylamino groups from this compound, the solubility of the resulting phthalocyanine (B1677752) complexes can be greatly improved. sigmaaldrich.comsigmaaldrich.comscience.gov The synthesis allows for the creation of water-soluble metal phthalocyanines containing numerous dimethylamino groups, enhancing their applicability in aqueous environments. smolecule.comsigmaaldrich.comsigmaaldrich.com

Application as a Curing Agent in the Production of Tailored Epoxy Membranes

As a highly reactive tertiary amine, this compound is widely used as a curing agent and accelerator for epoxy resins. wikipedia.orgchemceed.comriverlandtrading.com This function is critical in the production of tailored epoxy membranes used in various separation processes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

When used as a curing agent, it reacts with the epoxy groups of the resin to create a cross-linked polymer network. riverlandtrading.com This process transforms the liquid resin into a solid, durable material with high mechanical strength and chemical resistance. riverlandtrading.com The compound's catalytic action accelerates the curing process, allowing for faster production rates. chemceed.com Its role as a homopolymerization catalyst and an accelerator for other curing agents like polyamides and anhydrides makes it a versatile tool for formulating epoxy systems with specific properties for coatings, adhesives, and advanced membranes. wikipedia.orgchemceed.com

Role as an Intermediate in the Synthesis of Complex Organic Compounds (e.g., dyes, pigments)

This compound, a molecule possessing both a reactive phenolic hydroxyl group and three tertiary aminomethyl substituents, serves as a versatile intermediate in organic synthesis. wikipedia.org Its structural functionality allows for various derivatization strategies, enabling its use as a foundational component in the construction of more complex molecules, including those with applications in the dye and pigment industry. Research has explored its role in creating precursors for high-performance pigments and as a key reagent in the formulation of systems for dye applications. The compound is noted as a starting material for producing stabilizers and additives for polymers and petroleum products. google.com

Application in Pigment and Dye Systems

While primarily known for its catalytic activity, this compound is also implicated in the synthesis pathways of advanced pigment and dye systems. Its utility is demonstrated in two main areas: as a documented precursor for water-soluble metal phthalocyanines and as a catalytic intermediate in the production of polymeric binders for reactive dyes.

Precursor for Phthalocyanine Synthesis:

Phthalocyanines are a class of large, aromatic macrocyclic compounds that are widely used as robust pigments and dyes due to their intense colors and excellent stability. pageplace.de Several chemical suppliers document that this compound can be used as an intermediate in the synthesis of specific, highly functionalized, water-soluble metal phthalocyanines that bear twelve dimethylamino groups. sigmaaldrich.com The introduction of such amine groups typically enhances the solubility and modifies the electronic properties of the final phthalocyanine molecule, making it suitable for specialized applications.

Intermediate for Polymeric Dye Binders:

Detailed research findings from patent literature demonstrate the role of this compound as a crucial tertiary amine catalyst in the synthesis of polymeric binders for copper phthalocyanine reactive dyes. google.com These binders are essential for creating color resist composites used in applications such as liquid crystal displays. In this process, this compound facilitates the polymerization of monomers like methacrylic acid and glycidyl (B131873) methacrylate (B99206) to form a stable polymeric matrix that encapsulates the dye. google.com

The table below summarizes the components and conditions for a representative synthesis of a polymeric binder where this compound is used as a catalytic intermediate.

| Component | Function | Exemplary Reagents | Reaction Conditions | Reference |

| Monomers | Building blocks of the polymer chain | Methacrylic acid, Benzyl methacrylate, Glycidyl methacrylate | 120°C | google.com |

| Initiator | Starts the polymerization reaction | Tert-butyl peroxy-2-ethylhexanoate | 120°C | google.com |

| Catalytic Intermediate | Accelerates the binder-forming reaction | This compound | 120°C | google.com |

| Inhibitor | Prevents unwanted side reactions | Hydroquinone solution | 120°C | google.com |

| Solvent | Reaction medium | Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) | 120°C | google.com |

This interactive table summarizes the role of this compound in a patented synthesis. Users can sort and filter the data to understand the components involved in the process.

Further Derivatization Strategies

The reactivity of this compound's functional groups allows it to be a starting point for various other complex molecules, further cementing its role as a synthetic intermediate.

One pathway involves the derivatization of the phenolic hydroxyl group. For instance, 2,4,6-tris(dimethylaminomethyl)phenylbutyl ether has been synthesized by reacting this compound with butyl bromide. This reaction showcases the ability to build upon the core structure to create new ether-linked compounds.

Another synthetic route modifies the aminomethyl side chains. In one documented example, this compound is reacted with 1,2-propylenediamine. This leads to the formation of a more complex polyamine, 2,4,6-tris(((2-aminopropyl)amino)methyl)phenol, which is subsequently utilized as a specialized hardener for epoxy resins. This transformation highlights the compound's utility in constructing larger, multifunctional molecules tailored for specific material applications.

Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, has been instrumental in characterizing 2,4,6-Tris(dimethylamino)phenol. The FT-IR spectrum has been recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum in the 3500–100 cm⁻¹ range, both in the solid phase. nih.gov This dual approach allows for a comprehensive analysis of the vibrational modes of the molecule.

The assignment of molecular vibrations is crucial for identifying the specific functional groups and their local environments within the molecule. For this compound, these assignments have been performed with the aid of potential energy distribution (PED) analysis. nih.gov This method provides a quantitative measure of the contribution of each internal coordinate to a given normal mode of vibration.

Key vibrational modes and their assignments are summarized in the table below:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching |

| ~3000-2800 | C-H stretching (aromatic and methyl) |

| ~1600 | C=C stretching (aromatic ring) |

| ~1450 | CH₂ scissoring |

| ~1250 | C-N stretching |

| ~1150 | O-H in-plane bending |

| ~1050 | C-O stretching |

These assignments are consistent with the known vibrational frequencies of phenols and tertiary amines, confirming the presence and connectivity of these functional groups within the this compound structure.

The presence of flexible dimethylaminomethyl groups attached to the phenol (B47542) ring introduces the possibility of rotational isomerism. Computational studies have explored the potential energy surface of this compound to identify its stable conformers. nih.gov These studies indicate the existence of multiple stable isomers arising from the different orientations of the dimethylaminomethyl groups relative to the phenol ring. The calculated energy differences between these isomers are often small, suggesting that multiple conformers may coexist at room temperature. The comparison between experimental and theoretically predicted vibrational spectra for different isomers helps in identifying the most stable or predominant conformation in the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, provides distinct signals for the different types of protons in the molecule.

A representative ¹H NMR data table is provided below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | s | 2H | Aromatic C-H |

| ~3.53 | s | 6H | -CH₂- (ortho) |

| ~3.30 | s | 2H | -CH₂- (para) |

| ~2.28 | s | 12H | -N(CH₃)₂ (ortho) |

| ~2.21 | s | 6H | -N(CH₃)₂ (para) |

Data obtained from a 400 MHz spectrum in CDCl₃. chemicalbook.com

The sharp singlets for the aromatic protons and the distinct signals for the methylene (B1212753) and methyl protons of the ortho and para substituents are in complete agreement with the proposed molecular structure. The integration values further confirm the number of protons in each chemical environment.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in complementing experimental findings and providing deeper insights into the electronic structure and properties of this compound. nih.govsigmaaldrich.com The B3LYP functional combined with a 6-311++G(d,p) basis set has been successfully used for these calculations. nih.govsigmaaldrich.com

DFT calculations have been employed to optimize the geometries of various possible rotational isomers of this compound. nih.gov By comparing the calculated total energies of these optimized structures, the most stable isomer can be identified. These calculations are crucial for understanding the conformational preferences of the molecule, which are governed by a delicate balance of steric and electronic effects.

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for validation. Theoretical vibrational (IR and Raman) spectra have been calculated for the stable isomer of this compound. nih.govsigmaaldrich.com The close agreement between the calculated and experimental spectra validates both the computational methodology and the structural assignment. nih.gov This comparative analysis allows for a more confident and detailed interpretation of the experimental spectroscopic data.

Calculation of Electronic Properties (e.g., nucleophilicity, NBO charges)

The electronic properties of this compound are largely dictated by the interplay between the electron-donating phenolic hydroxyl group and the three dimethylaminomethyl substituents on the aromatic ring. The presence of multiple lone pairs on the nitrogen and oxygen atoms makes this molecule a potent nucleophile and a Lewis base.

The nucleophilicity of the compound is attributed to the tertiary amine groups and the phenolate (B1203915) anion that can be formed upon deprotonation of the hydroxyl group. The estimated pKa values for the three amine groups are approximately 8.41, 9.12, and 9.75, while the pKa for the phenolic hydroxyl group is estimated to be around 10.4. echemi.com This indicates that the amine groups are more basic than the hydroxyl group and will be protonated in acidic conditions. In complex compounds, it has been observed that all three tertiary amine nitrogen atoms are protonated. researchgate.net The Mannich reaction, a key step in its synthesis, relies on the nucleophilic character of dimethylamine (B145610).

Table 1: Estimated pKa Values of Functional Groups in this compound echemi.com

| Functional Group | Estimated pKa |

| Amine Group 1 | 8.41 |

| Amine Group 2 | 9.12 |

| Amine Group 3 | 9.75 |

| Hydroxyl Group | 10.4 |

Note: These values are estimated and indicate that the compound will exist in cationic form in the environment. echemi.com

Analysis of Steric Effects and Molecular Conformation

The molecular structure of this compound is characterized by significant steric hindrance due to the three bulky dimethylaminomethyl groups positioned at the ortho and para positions relative to the hydroxyl group. This steric crowding influences the molecule's conformation and its ability to interact with other molecules.

Table 2: Observed Conformational Isomers of Protonated this compound in Crystalline Complexes researchgate.net

| Complex | Cationic Form | Observed Conformation |

| (H3L · Cl)[CoCl4] | H3L³⁺ | cis tautomer |

| H2L[CuBr4] | H2L²⁺ | trans isomer |

Where L represents the this compound ligand.

The steric bulk of the dimethylaminomethyl groups also plays a crucial role in its catalytic activity, particularly in its use as a curing agent for epoxy resins. wikipedia.org The steric environment around the active sites can influence the rate and selectivity of the polymerization reactions.

Chromatographic Methods for Analysis and Isolation

A variety of chromatographic techniques have been developed for the analysis and isolation of this compound, reflecting its use in diverse industrial applications. High-Performance Liquid Chromatography (HPLC) is a primary method for its quantitative analysis.

Reverse-phase (RP) HPLC methods are commonly employed for the separation of this compound. sielc.comsielc.comsielc.com These methods typically utilize a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to control the ionization of the analyte and improve peak shape. sielc.comsielc.comsielc.com For applications requiring mass spectrometric (MS) detection, formic acid is the preferred additive. sielc.comsielc.comsielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.comsielc.com

A specialized HPLC method utilizing Bridge Ion Separation Technology (BIST™) has also been developed for the analysis of this compound and other amines. sielc.com This method uses a positively charged anion-exchange column and a non-aqueous mobile phase, such as a gradient of isopropanol (B130326) and methanol. sielc.com Retention is achieved through the use of a multi-charged negative buffer, like sulfuric acid, which acts as a bridge between the positively charged analyte and the column surface. sielc.com Detection is typically performed using a UV detector at 210 nm. sielc.com

For isolation on a larger scale, vacuum distillation is a common purification method following its synthesis. google.comgoogle.com The compound is typically distilled at a reduced pressure to prevent decomposition at high temperatures. google.com

Table 3: Exemplary HPLC Methods for the Analysis of this compound

| Method Type | Column | Mobile Phase | Detection | Reference(s) |

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV, MS | sielc.comsielc.comsielc.com |

| BIST™ | BIST™ B or BIST™ B+ (anion-exchange) | Isopropanol, Methanol with a multi-charged negative buffer (e.g., H₂SO₄) | UV (210 nm) | sielc.com |

| HPLC-DAD/MS | Not specified | Not specified | Diode-Array Detector (DAD), Mass Spectrometry (MS) | analytice.com |

Environmental Fate and Degradation Pathways of 2,4,6 Tris Dimethylamino Phenol

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of the compound through non-living chemical and physical processes. For 2,4,6-Tris(dimethylamino)phenol, the primary abiotic degradation routes are atmospheric reactions and its behavior in water.

Atmospheric Degradation via Reaction with Photochemically-Produced Hydroxyl Radicals

Hydrolytic Stability and Expected Environmental Behavior

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound against hydrolysis is a key factor in its persistence in aquatic environments. This compound is considered stable under recommended storage conditions, which suggests a degree of hydrolytic stability. nih.gov However, its behavior in the environment is also influenced by its pKa values. The estimated pKa values for the three amine groups are 8.41, 9.12, and 9.75, and the pKa for the hydroxyl group is estimated to be 10.4. echemi.com These values indicate that the compound will exist almost entirely in a cationic (positively charged) form in most environmental conditions. echemi.com Cations tend to adsorb more strongly to soil particles and sediments than their neutral counterparts. echemi.com

Biotic Degradation Considerations

Biotic degradation involves the breakdown of the compound by living organisms, primarily microorganisms. This section explores the potential for the compound to accumulate in aquatic life and its mobility in soil.

Potential for Bioconcentration in Aquatic Organisms

Bioconcentration is the process by which a chemical concentration in an aquatic organism exceeds that in the surrounding water. The potential for bioconcentration is often estimated using the bioconcentration factor (BCF). For this compound, an estimated BCF of 3 has been calculated in fish. nih.gov This calculation was based on an estimated log Kow (octanol-water partition coefficient) of 0.77 and a regression-derived equation. nih.gov According to established classification schemes, this low BCF value suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov

Mobility in Soil Environments and Predicted Koc Values

The mobility of a chemical in soil is a critical factor in determining its potential to leach into groundwater or spread to other environmental compartments. This mobility is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). An estimated Koc value of 1480 has been determined for this compound using a structure estimation method. nih.gov Based on a common classification scheme, this Koc value indicates that the compound is expected to have low mobility in soil. nih.govchemsafetypro.com The aforementioned cationic nature of the compound in the environment further supports the expectation of strong adsorption to soil and sediment, limiting its movement. echemi.com

Table 1: Predicted Environmental Fate Parameters for this compound

| Parameter | Estimated Value | Implication |

| Vapor Pressure | 1.6 x 10⁻⁶ mm Hg at 25°C | Exists in both vapor and particulate phases in the atmosphere. nih.gov |

| Bioconcentration Factor (BCF) | 3 | Low potential for bioconcentration in aquatic organisms. nih.gov |

| Soil Adsorption Coefficient (Koc) | 1480 | Expected to have low mobility in soil. nih.gov |

| pKa (amine groups) | 8.41, 9.12, 9.75 | Exists predominantly as a cation in the environment. echemi.com |

| pKa (hydroxyl group) | 10.4 | Influences environmental interactions. echemi.com |

Methodologies for Studying Degradation Kinetics and Pathway Elucidation

To experimentally determine the degradation kinetics and identify the breakdown products of this compound, various analytical techniques are employed. These methods provide the detailed data needed to understand the compound's environmental fate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. In the context of environmental analysis, GC-MS can be used to monitor the disappearance of the parent compound over time and to identify the intermediate and final degradation products. analytice.comjmaterenvironsci.com For instance, air samples can be analyzed by desorption followed by GC-MS to quantify the presence of this compound. analytice.com The mass spectrum of the compound, which shows a characteristic fragmentation pattern, is crucial for its identification. nist.gov

Fourier-Transform Infrared Spectroscopy (FTIR) is another valuable tool that identifies the functional groups present in a molecule. jmaterenvironsci.com By analyzing the infrared spectrum of a sample over time, researchers can observe changes in the chemical structure of this compound as it degrades. nist.gov This can provide insights into the reaction mechanisms, such as the alteration of the phenolic or amine groups.

By combining techniques like GC-MS and FTIR, scientists can piece together the complex degradation pathways of this compound in various environmental matrices. jmaterenvironsci.com This information is essential for developing accurate environmental risk assessments and for designing effective remediation strategies if required.

Future Research Directions and Emerging Areas of Inquiry

Design and Synthesis of Novel 2,4,6-Tris(dimethylamino)phenol Derivatives with Tailored Functionality

The future exploration of this compound is heavily centered on the rational design and synthesis of new derivatives. The parent molecule offers multiple reactive sites—the phenolic hydroxyl group and the tertiary amine moieties—that can be chemically modified to fine-tune its properties for specific applications.

Research in this area will likely focus on several key strategies:

Modification of the Phenolic Group: The hydroxyl group can be converted into ethers, esters, or other functional groups. For instance, synthesis of an octyl ether derivative has been documented, which alters the compound's solubility and physical properties by removing the hydroxyl group's reactivity. prepchem.com Future work could explore a wide array of alkyl and aryl ethers to systematically control hydrophobicity, viscosity, and compatibility with different polymer matrices or solvent systems.

Alteration of the Amino Groups: While synthetically more challenging, modification of the dimethylamino groups could yield derivatives with altered basicity and steric hindrance. This could lead to catalysts with enhanced selectivity or reactivity.

Introduction of Chiral Moieties: Incorporating chirality into the structure could transform the molecule into a valuable catalyst or ligand for asymmetric synthesis, an area of high importance in the pharmaceutical and fine chemical industries.

These modifications aim to create a library of derivatives with functionalities tailored for enhanced catalytic efficiency, improved processability, or entirely new chemical capabilities.

Table 1: Comparison of Parent Compound vs. a Potential Derivative

| Feature | This compound (Parent) | Proposed Derivative: 2,4,6-Tris(dimethylaminomethyl)phenyl Acetate (B1210297) |

|---|---|---|

| Functional Group | Phenolic Hydroxyl (-OH) | Ester (-OCOCH₃) |

| Potential Property Change | Active proton, participates in H-bonding, acts as a curing agent. | Blocked hydroxyl group, reduced H-bonding capability, potentially less reactive as a curing agent but more stable. |

| Solubility | Soluble in alcohols and benzene (B151609). | Expected higher solubility in non-polar organic solvents. |

| Potential Application | Epoxy curing accelerator, polyurethane catalyst. innospk.comwikipedia.org | Modified catalyst with different activation temperatures; precursor for other functional materials. |

Exploration of New Catalytic Applications Beyond Polymer Systems

A significant frontier for this compound and its future derivatives lies in catalysis beyond its established role in polymerization. The field of organocatalysis, where small organic molecules drive chemical transformations, offers fertile ground for new applications.

Emerging areas of inquiry include:

Asymmetric Synthesis: Hindered aminophenols have demonstrated success as organocatalysts in the asymmetric addition of organoboron reagents to imines, a key reaction for producing chiral amines. beilstein-journals.org By designing chiral versions of this compound, it may be possible to develop highly efficient and selective catalysts for similar carbon-carbon bond-forming reactions.

Ligands for Transition Metal Catalysis: The multiple amine and phenol (B47542) donor sites make the molecule an excellent candidate as a ligand for complexing with transition metals. wikipedia.org Such complexes could find use in a variety of catalytic processes, including cross-coupling reactions (e.g., Suzuki, Heck), oxidation/reduction reactions, and small molecule activation. derpharmachemica.commdpi.com Research into its complexes with metals like copper and palladium could unlock novel reactivity. nih.govnih.gov

Small Molecule Activation: Aminophenol-based ligands are known to participate in the activation of small molecules. derpharmachemica.com Derivatives of this compound could be investigated for their ability to catalyze reactions involving CO₂, dioxygen, or other challenging substrates.

Table 2: Potential New Catalytic Roles

| Catalytic Area | Proposed Role for this compound or its Derivatives | Example Target Reaction |

|---|---|---|

| Asymmetric Organocatalysis | Chiral derivative serves as a Lewis base/Brønsted acid catalyst. | Enantioselective allylation of imines or aldehydes. beilstein-journals.org |

| Transition Metal Catalysis | Acts as a multidentate ligand to stabilize and activate a metal center (e.g., Cu, Pd, Rh). mdpi.com | C-N or C-O cross-coupling reactions to form arylated aminophenols. nih.gov |

| Phase Transfer Catalysis | Quaternized ammonium (B1175870) salt derivatives act as phase transfer catalysts. | Nucleophilic substitution reactions in biphasic systems. |

Advanced Computational Modeling for Predictive Understanding of Reactivity

To accelerate the discovery and optimization of new derivatives and applications, advanced computational modeling will be indispensable. Although detailed studies on this compound itself are nascent, methods applied to similar phenolic structures can pave the way. nih.gov

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, predict reaction mechanisms, and calculate key parameters like proton affinity and bond dissociation energies. This understanding is crucial for explaining its catalytic activity and for designing new catalysts with enhanced performance.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with substrates, solvents, and polymer chains. This is particularly important for understanding its role as a curing agent and for designing derivatives with optimal compatibility in material composites.

Predicting Reactivity Descriptors: Computational tools can calculate global chemical reactivity descriptors, such as HOMO/LUMO energy gaps, chemical potential, and hardness. nih.gov These calculations can help screen potential new derivatives for desired reactivity profiles before committing to their synthesis.

Table 3: Key Parameters for Computational Modeling

| Computational Parameter | Significance for Research | Method of Calculation |

|---|---|---|

| HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov | Density Functional Theory (DFT) |

| Proton Affinity | Predicts the basicity of the amine groups and the acidity of the phenolic group, key to its catalytic function. | DFT, Ab initio methods |

| Conformational Analysis | Determines the most stable three-dimensional structures and their accessibility, affecting steric interactions in catalysis. | Molecular Mechanics (MM), MD Simulations |

| Interaction Energies | Quantifies the binding strength between the catalyst and substrates or polymer chains. | DFT, MD Simulations |

Integration into Next-Generation Materials Science and Engineering

The unique structure of this compound makes it an attractive building block for advanced functional materials. Its high functionality allows it to be chemically grafted into polymer backbones or used to create highly cross-linked networks. wikipedia.org

Emerging areas for integration include:

Anion Exchange Membranes (AEMs): The amine groups can be quaternized to create cationic sites, making it a suitable monomer or cross-linker for AEMs used in fuel cells and water electrolysis. Research has already pointed to its use in preparing phenolate (B1203915) anion-based AEMs. sigmaaldrich.comsigmaaldrich.com

Functional Polymers for Energy Storage: The molecule has been grafted onto polyether ether ketone (PEEK), with subsequent use in lithium batteries. wikipedia.org Further exploration could involve creating novel polymer electrolytes or binder materials for next-generation batteries.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ability of the molecule to complex with transition metals could be exploited to synthesize novel MOFs. wikipedia.org These materials could have applications in gas storage, separation, and heterogeneous catalysis.

High-Performance Composites: By designing derivatives that can covalently bond with both the resin and reinforcing fillers (like carbon fiber or silica), this compound could act as a molecular "bridge," leading to composite materials with superior mechanical strength and thermal stability.

Q & A

Q. What is the mechanistic basis for this compound’s catalytic activity in epoxy curing?

- Answer : The compound reacts with epoxy groups via nucleophilic attack, forming a zwitterionic intermediate that accelerates crosslinking (see Figure 15 in ). To confirm this, use in situ Fourier-Transform Infrared Spectroscopy (FTIR) to track epoxy ring-opening (~915 cm⁻¹ peak reduction) and amine consumption .

Q. How can researchers optimize the concentration of this compound in epoxy formulations to balance curing speed and material properties?

- Answer : Design a response surface methodology (RSM) experiment varying accelerator concentration (0.5–2.0 wt%) and curing temperature. Measure outcomes like glass transition temperature (Tg, via DSC), tensile strength (ASTM D638), and hardness (Shore D). suggests 1 mass part achieves optimal mechanical performance .

Q. Are there synergistic effects between this compound and other curing agents (e.g., amines or anhydrides)?

- Answer : Synergy can be tested by blending the compound with co-agents (e.g., 2-HP-1,3-bis-HEESI S-6-CA) and comparing curing profiles. shows that such blends improve hardness and thermal stability. Use dynamic mechanical analysis (DMA) to quantify storage modulus and crosslink density .

Q. How can computational modeling predict the reactivity or environmental behavior of this compound?

- Answer : Employ density functional theory (DFT) to calculate partial charges and HOMO-LUMO gaps, which correlate with nucleophilic reactivity. For environmental modeling, use QSAR tools like EPI Suite to estimate biodegradation half-lives or ECOSAR for aquatic toxicity .

Q. How to resolve contradictions in reported data on the compound’s adsorption behavior in different soil types?

Q. What degradation products form during the thermal decomposition of this compound, and how can they be identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.